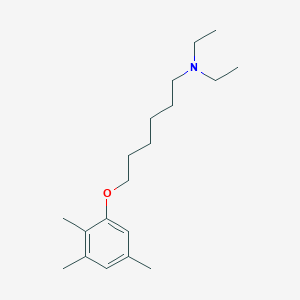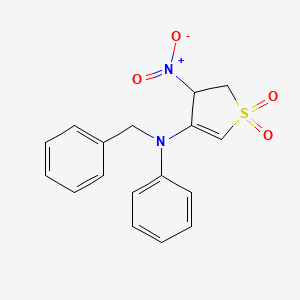![molecular formula C15H18N2O3 B5157169 2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related isoindole-1,3-dione derivatives involves strategic organic synthesis techniques. For instance, the preparation of similar compounds has been demonstrated through reactions involving sulfur-transfer agents, showcasing the adaptability of the isoindole-1,3-dione scaffold for functional group modifications and the introduction of morpholine derivatives (Klose, Reese, & Song, 1997). Additionally, the synthesis of organo-amino compounds of isoindole-1,3-dione by reacting isoindoline-1,3-dione with various reagents in N,N-dimethylformamide highlights the compound's synthetic accessibility and the potential for structural diversity through different synthetic routes (Anouar et al., 2019).
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives is characterized by X-ray diffraction methods, revealing detailed insights into the compound's crystalline structure. The structural studies show these compounds crystallize in various systems with specific unit cell parameters, indicating the influence of substituted groups on the overall molecular conformation and the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability and packing of the crystals (Anouar et al., 2019).
Chemical Reactions and Properties
Isoindole-1,3-dione compounds participate in a range of chemical reactions, reflecting their reactive functional groups. These reactions include transformations involving the morpholine ring and the isoindole-1,3-dione moiety, such as ring-opening polymerization reactions and the formation of various derivatives through interactions with metal catalysts. The diversity in chemical behavior underscores the compound's utility in synthesizing polymers and other complex organic molecules (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-16(8-11(2)20-10)9-17-14(18)12-5-3-4-6-13(12)15(17)19/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRUCGBHEMKYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethyl-morpholin-4-ylmethyl)-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)

![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)
![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)


![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
